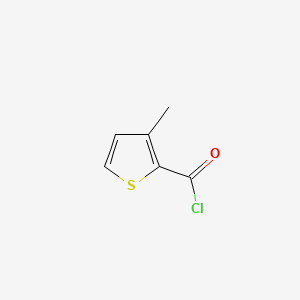

3-Methylthiophene-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSVPEVDFBYRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372176 | |

| Record name | 3-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61341-26-2 | |

| Record name | 3-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-thenoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2)

This guide provides a comprehensive technical overview of 3-Methylthiophene-2-carbonyl chloride, a critical reagent and building block for professionals in chemical research and drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-Methyl-2-thenoyl chloride, is a substituted thiophene derivative and a member of the acid halide chemical class.[1] Its structure, featuring a reactive carbonyl chloride group attached to a 3-methylthiophene ring, makes it a versatile intermediate in organic synthesis.[2] The thiophene motif is a significant structural component in numerous pharmaceutical compounds, lending this reagent particular importance in medicinal chemistry.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61341-26-2 | [4][5][6] |

| Molecular Formula | C₆H₅ClOS | [1][5][6][7] |

| Molecular Weight | 160.62 g/mol | [1][5][6][7] |

| Appearance | Colorless to Brown Liquid | [8] |

| Density | 1.314 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.586 | [4][7] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |

| InChI Key | AJSVPEVDFBYRCH-UHFFFAOYSA-N | [3] |

For detailed spectroscopic data including NMR, HPLC, and LC-MS to confirm identity and purity, several suppliers offer access to this information.

Synthesis and Purification: A Validated Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-methylthiophene-2-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of byproducts (HCl and SO₂) as gases.

Expert Insight: The choice of thionyl chloride over other reagents like oxalyl chloride is often a balance between reactivity and cost for scale-up operations. While oxalyl chloride reactions can sometimes be cleaner, thionyl chloride is effective and economical. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species that accelerates the conversion.

Detailed Laboratory Synthesis Protocol:

Objective: To synthesize this compound from 3-methylthiophene-2-carboxylic acid.

Materials:

-

3-methylthiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagents: Charge the flask with 3-methylthiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous solvent like toluene (approx. 5-10 mL per gram of acid).

-

Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Chlorination: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under high vacuum to yield pure this compound as a colorless to pale yellow liquid.

Validation: The purity of the final product should be assessed by ¹H NMR spectroscopy, confirming the absence of the starting carboxylic acid proton and the presence of characteristic peaks for the thiophene ring protons and the methyl group.

Diagram 1: Synthesis Workflow This diagram illustrates the streamlined process from starting material to purified product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

As an acyl chloride, this compound is a powerful electrophile. Its reactivity is dominated by nucleophilic acyl substitution, where the chloride ion is displaced by a wide range of nucleophiles. This reactivity makes it an indispensable tool for constructing more complex molecules.[3]

Key Reactions:

-

Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most important applications in drug discovery for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to yield esters, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: It can acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl thienyl ketones.

-

Suzuki-Miyaura Cross-Coupling: A notable application involves its palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[3] This modern synthetic method allows for the efficient formation of diverse thienyl ketones under mild conditions, often with good to excellent yields (46–91%).[3]

Diagram 2: Nucleophilic Acyl Substitution Mechanism This diagram shows the general mechanism for the reaction of this compound with a generic nucleophile (Nu-H).

Caption: Generalized mechanism of nucleophilic acyl substitution.

Applications in Drug Discovery and Medicinal Chemistry

The 3-methylthiophene-2-carboxamide moiety is a privileged scaffold in medicinal chemistry. The incorporation of this group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide key interactions with biological targets. This compound is the primary reagent used to install this valuable fragment.

Its utility is demonstrated in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various APIs.[2]

-

Bioactive Compounds: The thiophene ring is a bioisostere for phenyl rings, and its derivatives often exhibit a wide range of biological activities. This reagent is used to create novel compounds for screening in drug development programs.[2]

-

Agrochemicals: Beyond pharmaceuticals, it plays a role in developing agrochemicals like herbicides and fungicides.[2]

-

Precursor to Thenyldiamine and Morantel: The parent compound, 3-methylthiophene, is a known precursor to the drug thenyldiamine and the pesticide morantel.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[8] It may also be harmful if swallowed.[10] A key hazard is its reactivity with water or moisture, which liberates toxic hydrogen chloride gas.[11]

-

Handling: Always handle this reagent inside a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][11] Ensure an eyewash station and safety shower are readily accessible.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] It should be kept away from water, moisture, strong bases, and oxidizing agents.[11][13] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its quality.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][11] Call a physician or poison control center immediately.[1][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11] Seek immediate medical attention.[11]

Conclusion

This compound (CAS No. 61341-26-2) is more than just a chemical reagent; it is a versatile and enabling tool for innovation in organic synthesis and drug discovery. Its defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable construction of complex amides, esters, and ketones. Understanding its properties, synthesis, and handling is paramount for researchers aiming to leverage the unique structural and biological advantages of the 3-methylthiophene scaffold in their next generation of pharmaceuticals and advanced materials.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 61341-26-2 [chemicalbook.com]

- 5. 61341-26-2 | CAS DataBase [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-Methyl-2-thenoyl Chloride | 61341-26-2 | TCI AMERICA [tcichemicals.com]

- 9. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

physicochemical properties of 3-Methylthiophene-2-carbonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylthiophene-2-carbonyl Chloride

Introduction

This compound is a highly reactive acyl halide that serves as a crucial intermediate in organic synthesis. Its unique structure, combining the aromatic thiophene ring with a reactive carbonyl chloride moiety, makes it a valuable building block for introducing the 3-methyl-2-thenoyl group into more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, handling protocols, and predictive spectral analysis, tailored for researchers and professionals in drug development and materials science. Understanding these characteristics is paramount for its effective and safe utilization in the laboratory and in scaling up chemical processes.

Chemical Identity and Structure

Accurate identification is the foundation of chemical research. The fundamental identifiers for this compound are summarized below, providing a clear profile of this compound.

| Identifier | Value |

| Chemical Name | This compound[1][2][3] |

| Synonyms | 3-Methyl-2-thenoyl chloride, 3-Methyl-2-thiophenecarbonyl chloride[1][3] |

| CAS Number | 61341-26-2[1][2][3][4] |

| Molecular Formula | C₆H₅ClOS[1][3] |

| Molecular Weight | 160.62 g/mol [1][3] |

The molecule's reactivity is dictated by the electrophilic carbonyl carbon and the stability of the leaving chloride ion, making it a potent acylating agent. The adjacent 3-methylthiophene ring modulates this reactivity and provides the structural backbone for further functionalization.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental setups, purification methods, and storage solutions.

| Property | Value | Source(s) |

| Physical State | Liquid | [1][2][4] |

| Appearance | Clear colorless to pale yellow | [1][4] |

| Boiling Point | 216 - 220 °C (@ 760 mmHg) | [4] |

| Density | 1.314 g/mL (at 25 °C) | [1][2] |

| Refractive Index | n20/D 1.586 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Solubility | Reacts with water and other protic solvents. | [4] |

As an acyl chloride, this compound is highly susceptible to hydrolysis. Its "solubility" in protic solvents like water, alcohols, and amines is therefore a reactive process, resulting in the formation of the corresponding carboxylic acid, esters, or amides, respectively, along with the liberation of hydrogen chloride gas.[4] It is typically soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene, which are suitable media for its reactions.

Reactivity and Stability Profile

High Reactivity: The primary characteristic of this compound is its high reactivity, typical of acyl chlorides. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is the basis of its utility as a synthetic intermediate.

Moisture Sensitivity: The compound is extremely sensitive to moisture.[1] Exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, degrading the starting material and producing corrosive HCl gas.[4] Therefore, all handling and reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

Incompatibilities: It is incompatible with:

-

Water: Causes rapid decomposition.[4]

-

Strong Bases: Reacts vigorously.[4]

-

Strong Oxidizing Agents: May lead to hazardous reactions.[4]

Storage and Handling: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere.[1][4] Recommended storage conditions are in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[1][2][4]

Spectroscopic Characterization (A Predictive Analysis)

While specific spectral data for this compound is not widely published, its structure allows for an expert prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three main signals:

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of their relative positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals:

-

A signal for the carbonyl carbon (-C=O) in the highly deshielded region of δ 160-170 ppm.

-

Four signals for the carbons of the thiophene ring, with their chemical shifts influenced by the sulfur atom and the substituents.

-

A signal for the methyl carbon (-CH₃) in the aliphatic region, typically around δ 15-20 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride, expected around 1750-1800 cm⁻¹. Other notable bands would include C-H stretching from the methyl group and the aromatic ring, and C=C stretching vibrations from the thiophene ring.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160 and 162 in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would likely involve the loss of the chlorine atom ([M-Cl]⁺) and the subsequent loss of carbon monoxide ([M-Cl-CO]⁺).

Experimental Protocols

The following protocols provide a framework for the synthesis and safe handling of this compound, reflecting standard laboratory practices.

Protocol 5.1: Synthesis via Chlorination of Carboxylic Acid (Representative Method)

This protocol describes a general and reliable method for preparing acyl chlorides from their corresponding carboxylic acids. The synthesis of thiophene-2-carbonyl chlorides from their carboxylic acid precursors is a well-established transformation.[5][6]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas inlet for an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled under vacuum before use.

-

Charging Flask: To the flask, add 3-methylthiophene-2-carboxylic acid (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool. Carefully remove the excess solvent and thionyl chloride by distillation, followed by vacuum distillation of the residue to yield the pure this compound.

Causality Note: Refluxing ensures the reaction reaches completion. The inert atmosphere is critical to prevent the product from hydrolyzing back to the carboxylic acid.[4]

Protocol 5.2: Safe Handling and Quenching

-

Handling: Always handle this compound inside a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield.[3][4]

-

Dispensing: Use dry syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.

-

Quenching Excess Reagent: To safely neutralize small amounts of excess reagent, slowly and carefully add it to a stirred, cold (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for gas evolution (CO₂ and HCl).

-

Spill Management: In case of a small spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.

Safety and Hazard Management

This compound is a hazardous substance that requires careful handling.

-

Primary Hazards: The compound causes severe skin burns and eye damage.[4][7] Inhalation of its vapors can cause respiratory irritation.

-

Corrosivity: It is corrosive and will damage living tissue upon contact.

-

Reaction with Water: Contact with water liberates toxic and corrosive hydrogen chloride gas.[4]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4]

-

Inhalation: Move the victim to fresh air.[4]

-

In all cases of exposure, seek immediate medical attention.[3][4]

-

Conclusion

This compound is a potent synthetic intermediate with well-defined but demanding physicochemical properties. Its high reactivity, while synthetically useful, necessitates stringent handling and storage protocols to prevent degradation and ensure laboratory safety. By understanding its properties, reactivity profile, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 61341-26-2 [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

Strategic Synthesis of 3-Methylthiophene-2-carbonyl chloride: A Guide for Chemical Researchers

An In-depth Technical Guide:

This document provides a comprehensive technical guide for the synthesis of 3-Methylthiophene-2-carbonyl chloride, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its utility as a reactive intermediate makes a robust and reliable synthetic protocol essential for researchers in drug discovery and materials science.[4] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a synthesis that is not only successful but also safe and reproducible.

I. Foundational Principles: Choosing the Synthetic Pathway

The transformation of a carboxylic acid into its corresponding acyl chloride is a cornerstone reaction in organic synthesis. The primary challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile.[5][6] For the synthesis of this compound, the immediate precursor is 3-Methylthiophene-2-carboxylic acid.

Several standard chlorinating agents are available for this conversion, including:

-

Thionyl Chloride (SOCl₂)

-

Oxalyl Chloride ((COCl)₂)

-

Phosphorus Pentachloride (PCl₅)

While each reagent is effective, thionyl chloride is frequently the reagent of choice for laboratory-scale synthesis. The rationale for this preference is rooted in the nature of its byproducts. The reaction yields gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process significantly.[8][9][10] This guide will therefore focus exclusively on the thionyl chloride-mediated pathway.

For context, the precursor, 3-Methylthiophene-2-carboxylic acid, can be synthesized via several routes, most commonly through the Grignard reaction of a 2-halo-3-methylthiophene with carbon dioxide.[1][11]

II. The Reaction Mechanism: A Stepwise Analysis

The conversion of 3-Methylthiophene-2-carboxylic acid to this compound using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[6][12]

-

Formation of the Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a highly reactive protonated acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into an excellent leaving group.[5][6]

-

Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.[6][12]

-

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate formed in the prior step collapses. This results in the reformation of the carbonyl double bond and the elimination of the leaving group, which conveniently decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12]

Diagram: Reaction Mechanism

Caption: Reaction pathway from carboxylic acid to acyl chloride.

III. Detailed Experimental Protocol

This protocol is designed for a standard laboratory setting. Strict adherence to safety precautions is mandatory.

| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| 3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 211-213 | - | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.638 | Toxic, Corrosive, Water-Reactive |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Irritant |

-

Three-neck round-bottom flask (dried in an oven)

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for distillation under reduced pressure

-

Standard laboratory glassware

-

Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and a stopper. Ensure the setup is in a certified chemical fume hood. The gas outlet from the condenser must be directed to a basic scrubber to neutralize the HCl and SO₂ gases produced.

-

Charging the Reactor: Place 3-Methylthiophene-2-carboxylic acid (1.0 eq) and a magnetic stir bar into the flask. Add anhydrous toluene (approx. 3-5 mL per gram of acid) to serve as a solvent.

-

Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (typically 1.5-2.0 eq). Begin stirring the carboxylic acid suspension and add the thionyl chloride dropwise over 20-30 minutes. The reaction can be exothermic; maintain control by adjusting the addition rate.

-

Reaction at Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) using the heating mantle. Maintain reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed with caution, ensuring the vacuum pump is protected by a cold trap and a base trap.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[8][13] This is the most critical step for obtaining a high-purity product. Collect the fraction corresponding to the boiling point of the desired product (approx. 90-92 °C at 10 mmHg).

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

IV. Critical Safety Mandates: A Trustworthy Protocol

Chemical synthesis demands an unwavering commitment to safety. The protocols described herein are self-validating only when executed with rigorous safety discipline.

-

Thionyl Chloride Handling: Thionyl chloride is extremely hazardous. It is corrosive, causes severe burns, is toxic upon inhalation, and reacts violently with water to release large quantities of toxic HCl and SO₂ gas.[14][15][16]

-

Personal Protective Equipment (PPE): Non-negotiable PPE includes:

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] Ensure you are familiar with your institution's spill and exposure response procedures.

-

Waste Disposal: Unused thionyl chloride must be quenched cautiously by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide). All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

V. Product Characterization and Quality Assurance

Confirmation of the final product's identity and purity is essential.

-

Physical Properties: The pure compound is a liquid with a boiling point of approximately 90-92 °C at 10 mmHg, a density of ~1.314 g/mL, and a refractive index of ~1.586.[19]

-

FT-IR Spectroscopy: The most telling feature is the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band at a higher frequency, characteristic of an acyl chloride (~1763 cm⁻¹).[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic shifts for the thiophene ring protons and the methyl group protons.

-

¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the distinct downfield shift of the carbonyl carbon.

-

By following this detailed guide, researchers can confidently and safely synthesize high-purity this compound, enabling further innovation in the fields of medicine and chemical science.

References

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 14. nj.gov [nj.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.be [fishersci.be]

- 17. bionium.miami.edu [bionium.miami.edu]

- 18. leap.epa.ie [leap.epa.ie]

- 19. This compound | 61341-26-2 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Methylthiophene-2-carbonyl Chloride: Structure Elucidation and Quality Control

Introduction

3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2) is a pivotal heterocyclic building block in the landscape of modern organic synthesis.[1][2][3] With the molecular formula C₆H₅ClOS and a molecular weight of 160.62 g/mol , this thiophene derivative serves as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds where the 3-methyl-2-thenoyl scaffold is a critical pharmacophore.[2] Its utility stems from the reactive acyl chloride functionality, which allows for facile introduction of the thiophene moiety into more complex molecular architectures.

Given its role as a high-value synthetic intermediate, rigorous characterization and quality control are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and verify the purity of this compound. The discussion is framed from an experimentalist's perspective, focusing not just on the data itself, but on the causal chemical principles that give rise to the observed spectra.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pentasubstituted aromatic thiophene ring bearing a methyl group and an electron-withdrawing acyl chloride group—give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay between these groups is key to interpreting the data.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the aliphatic region for the methyl group protons.

-

Causality of Chemical Shifts: The electron-withdrawing nature of the 2-carbonyl chloride group deshields the adjacent ring protons. H-5, being further away, will be less affected than H-4. The methyl group at the C-3 position is a weak electron-donating group, which would slightly shield adjacent protons. The resulting spectrum is a balance of these electronic effects. Based on data for 3-methylthiophene, where ring protons appear between 6.7 and 7.1 ppm, the acyl chloride group is expected to shift these signals downfield.[4]

-

Splitting Patterns: The two aromatic protons, H-4 and H-5, are vicinally coupled and will appear as a pair of doublets.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.7 | Doublet (d) | 1H | ~5.0 |

| H-4 | ~6.9 - 7.1 | Doublet (d) | 1H | ~5.0 |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each carbon atom in the molecule.

-

Causality of Chemical Shifts: The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range. The aromatic carbons of the thiophene ring will resonate in the typical aromatic region (~120-150 ppm), with their precise shifts influenced by the substituents. The methyl carbon will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 - 165 |

| C-3 | ~145 - 150 |

| C-5 | ~135 - 140 |

| C-2 | ~130 - 135 |

| C-4 | ~125 - 130 |

| -CH₃ | ~15 - 20 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048, as the ¹³C nucleus has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is dominated by the strong absorption of the acyl chloride carbonyl group.

-

Key Vibrational Modes: The most diagnostic absorption is the C=O stretching vibration of the acyl chloride, which is expected at a high frequency (around 1750-1800 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom.[5] Other key bands include C-H stretches for the aromatic and methyl groups, and C=C stretching vibrations from the thiophene ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1765 | Strong | C=O Stretch (Acyl Chloride) |

| ~1520 | Medium | Aromatic C=C Stretch (Thiophene ring) |

| ~1410 | Medium | Aromatic C=C Stretch (Thiophene ring) |

| ~850 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecular weight is 160.62 Da.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks will be at m/z 160 (for C₆H₅³⁵Cl³²OS) and m/z 162 (for C₆H₅³⁷Cl³²OS and C₆H₅³⁵Cl³⁴OS), with an approximate intensity ratio of 3:1 for the M⁺ to M+2 peaks, which is a definitive indicator of a single chlorine atom.

-

Key Fragmentation Pathways: Electron ionization (EI) is an energetic process that causes the molecular ion to fragment in a predictable manner. The primary fragmentation is the loss of the chlorine radical to form a stable acylium ion, which is often the base peak.[6][7]

Figure 2: Proposed major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 160/162 | Molecular Ion | [C₆H₅ClOS]⁺˙ | Isotopic pattern confirms presence of Cl |

| 125 | 3-Methyl-2-thenoyl cation (Acylium ion) | [C₆H₅OS]⁺ | Often the base peak |

| 97 | 3-Methyl-2-thienyl cation | [C₅H₅S]⁺ | Loss of CO from the acylium ion |

| 83 | Thienyl cation fragment | [C₄H₃S]⁺ | Further fragmentation of the ring |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS). For GC-MS, dissolve a small amount of sample in a suitable solvent like dichloromethane.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard).

-

-

Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions as detailed above.

Integrated Spectroscopic Analysis: A Self-Validating System

Each spectroscopic technique provides a piece of the structural puzzle. It is their combined, self-validating power that provides irrefutable evidence of the compound's identity and purity.

-

IR confirms the presence of the critical C=O (acyl chloride) and thiophene C-H/C=C bonds.

-

MS establishes the correct molecular weight and elemental composition (via isotopic patterns for Cl and S) and shows a logical fragmentation pattern starting with the loss of chlorine.

-

NMR provides the complete carbon-hydrogen framework, showing the connectivity of the methyl group and the two distinct protons on the thiophene ring, confirming the 3-methyl-2-carbonyl substitution pattern.

Together, these techniques form a robust analytical workflow, ensuring that the this compound used in subsequent synthetic steps is of the required identity and quality, thereby safeguarding the integrity of the entire drug development or research process.

References

An In-Depth Technical Guide to the Electrophilicity of 3-Methylthiophene-2-carbonyl chloride

This guide provides a comprehensive technical analysis of the electrophilicity of 3-methylthiophene-2-carbonyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic properties, reactivity, and practical applications of this versatile molecule. We will explore the underlying principles that govern its behavior in electrophilic substitution reactions and provide actionable protocols for its effective utilization.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a heterocyclic aromatic acid chloride that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the reactive acyl chloride group appended to a thiophene nucleus, a privileged scaffold in medicinal chemistry.[3] The presence of the methyl group at the 3-position introduces specific electronic and steric effects that modulate the reactivity of the carbonyl carbon, making a detailed understanding of its electrophilicity paramount for predictable and efficient synthetic outcomes.

This guide will dissect the factors governing the electrophilic nature of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Unraveling the Electronic Landscape: Factors Governing Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a finely tuned interplay of several electronic and steric factors. A thorough comprehension of these elements is critical for predicting its reactivity with various nucleophiles.

The Thiophene Ring: An Electron-Rich Aromatic System

The thiophene ring is an electron-rich five-membered heterocycle. The sulfur atom, through the participation of one of its lone pairs, contributes to the aromatic sextet, thereby increasing the electron density of the ring compared to benzene.[3] This inherent electron-rich nature of the thiophene ring can influence the adjacent carbonyl group.

The Inductive and Hyperconjugative Effects of the 3-Methyl Group

The methyl group at the 3-position exerts a positive inductive effect (+I), donating electron density to the thiophene ring.[4][5] Furthermore, it can participate in hyperconjugation, further enriching the ring with electrons. This increased electron density on the thiophene ring can, to a certain extent, be relayed to the carbonyl group, which might slightly diminish the electrophilicity of the carbonyl carbon compared to an unsubstituted thiophene-2-carbonyl chloride.

The Electron-Withdrawing Carbonyl Chloride Group

Conversely, the carbonyl group itself is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect is further amplified by the adjacent chlorine atom, which is also electronegative. This strong electron-withdrawing character polarizes the carbon-oxygen double bond, rendering the carbonyl carbon significantly electrophilic and susceptible to nucleophilic attack.

A Delicate Balance: The Net Electrophilicity

The overall electrophilicity of this compound is a result of the balance between the electron-donating nature of the 3-methylthiophene moiety and the potent electron-withdrawing capacity of the carbonyl chloride group. While the methyl group provides some electronic stabilization, the dominant influence is the acyl chloride functionality, which ensures the carbonyl carbon remains a highly reactive electrophilic center.

Key Reactions and Mechanistic Insights: The Friedel-Crafts Acylation

A cornerstone reaction showcasing the electrophilicity of this compound is the Friedel-Crafts acylation.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the carbonyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of the substrate, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct regenerates the aromaticity of the substrate and yields the final acylated product, a ketone. Due to the electron-withdrawing nature of the ketone product, it is less reactive than the starting material, thus preventing multiple acylations.[7][8]

Regioselectivity in Friedel-Crafts Acylation with this compound

When this compound is employed as the acylating agent, the regioselectivity of the acylation on the substrate is a critical consideration. The incoming acyl group will be directed by the activating and directing effects of the substituents on the aromatic substrate.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for researchers. It is imperative to adhere to all safety precautions when handling acyl chlorides and Lewis acids.[1][11][12]

General Safety Precautions

-

Work in a well-ventilated fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][12]

-

This compound is corrosive and reacts with water to liberate toxic gas.[12][13] Handle with care and avoid contact with moisture.[12]

-

Aluminum chloride is a corrosive and water-reactive solid. Handle in a dry atmosphere.

Protocol: Friedel-Crafts Acylation of Anisole with this compound

Objective: To synthesize 4-methoxy-(3-methylthiophen-2-yl)methanone.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anisole

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

| Property | Value | Reference |

| CAS Number | 61341-26-2 | [1][2][14] |

| Molecular Formula | C₆H₅ClOS | [1][2] |

| Molecular Weight | 160.62 g/mol | [1][2][14] |

| Density | 1.314 g/mL at 25 °C | [14][15] |

| Refractive Index (n20/D) | 1.586 | [14][15] |

Visualizations

Workflow for Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts acylation of anisole.

Mechanism of Acylium Ion Formation

Caption: Formation of the electrophilic acylium ion.

Conclusion

This compound is a potent electrophile whose reactivity is governed by a delicate balance of electronic effects within its structure. The inherent electron-donating properties of the 3-methylthiophene ring are overshadowed by the strong electron-withdrawing nature of the acyl chloride group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This characteristic makes it an invaluable reagent in organic synthesis, particularly in Friedel-Crafts acylation reactions for the construction of complex molecular architectures. A thorough understanding of its electrophilicity, coupled with robust and safe experimental practices, is essential for leveraging the full synthetic potential of this versatile building block.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. This compound | 61341-26-2 [chemicalbook.com]

- 15. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

stability and degradation profile of 3-Methylthiophene-2-carbonyl chloride

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Methylthiophene-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, combining the reactivity of an acyl chloride with the unique electronic properties of the thiophene ring, makes it a versatile building block. However, this high reactivity also presents significant challenges in terms of stability, handling, and storage. An in-depth understanding of its degradation profile is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It is designed to offer both theoretical insights and practical, field-proven protocols for its assessment. The information herein is synthesized from established principles of organic chemistry and data from analogous compounds, providing a robust framework for its management in a research and development setting.

Chemical Profile and Intrinsic Reactivity

This compound (CAS No: 61341-26-2, Molecular Formula: C₆H₅ClOS) possesses two primary reactive centers: the acyl chloride group and the substituted thiophene ring.

-

The Acyl Chloride Moiety : The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it exceptionally susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility in synthesis but also the primary driver of its instability.

-

The 3-Methylthiophene Ring : The thiophene ring is an electron-rich aromatic system. The sulfur atom can participate in resonance, donating electron density to the ring. The methyl group at the 3-position is an electron-donating group, which further increases the electron density of the ring, potentially influencing its susceptibility to electrophilic attack and oxidation.[2]

The interplay of these two functional groups dictates the overall stability and degradation profile of the molecule.

Primary Degradation Pathways

The degradation of this compound can be initiated by several factors, including hydrolysis, heat, light, and oxidation.

Hydrolytic Degradation

This is the most significant and rapid degradation pathway. Acyl chlorides react readily with water, including atmospheric moisture, in a vigorous and often exothermic reaction.[3][4] The mechanism is a classic nucleophilic acyl substitution (specifically, an addition-elimination mechanism).[5][6]

The primary degradation product is 3-methylthiophene-2-carboxylic acid , with the concomitant release of corrosive hydrogen chloride (HCl) gas.[6][7]

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

While stable under controlled, cool conditions, exposure to elevated temperatures can induce decomposition.[7] In the presence of moisture, thermal degradation is significantly accelerated. The likely decomposition products include a range of toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and various oxides of sulfur.[7]

Photodegradation

Thiophene and its derivatives are known to be photoreactive.[8][9] Upon exposure to light, particularly in the UV spectrum, the thiophene ring can undergo several transformations. While specific data for this compound is not available, plausible degradation pathways based on related compounds include:

-

Photoisomerization : Rearrangement of the thiophene ring.[9]

-

Photooxidation : In the presence of oxygen, light can promote the formation of reactive oxygen species that attack the thiophene ring, potentially leading to the formation of thiophene-S-oxides or ring-opened products.[10][11]

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation.[12][13] Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to a stepwise oxidation.[2][14]

-

Formation of Thiophene-S-oxide : The initial oxidation product is the corresponding S-oxide. Thiophene-S-oxides are often unstable and can act as reactive intermediates.[13]

-

Further Oxidation to Sulfone : The S-oxide can be further oxidized to the more stable thiophene-S,S-dioxide (sulfone).[14]

-

Ring Opening : Under harsh oxidative conditions, cleavage of the thiophene ring can occur, leading to the formation of sulfate ions.[15]

The electron-donating methyl group on the thiophene ring is expected to increase the rate of the initial oxidation step to the sulfoxide.[2]

Caption: Potential oxidative degradation pathway of the thiophene ring.

Recommended Storage and Handling

Given its high reactivity, particularly its moisture sensitivity, stringent storage and handling protocols are mandatory.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[16] | Prevents hydrolysis from atmospheric moisture. |

| Temperature | Keep refrigerated (2-8°C).[7][17] | Reduces the rate of potential degradation reactions. |

| Container | Use a tightly sealed, corrosion-resistant container.[17] | Prevents leakage and reaction with the container material. |

| Incompatibilities | Store away from water, moisture, strong bases, strong oxidizing agents, alcohols, and amines.[7][18] | Avoids rapid and potentially hazardous reactions. |

| Handling | All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7] | Protects personnel from corrosive fumes (HCl) and skin/eye contact. |

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Anhydrous, inert solvent (e.g., Dichloromethane) for initial stock solution

Experimental Workflow:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of anhydrous dichloromethane to prepare a concentrated stock solution (e.g., 10 mg/mL). Causality: Using an anhydrous solvent prevents premature degradation before the stressor is applied.

-

Stress Conditions: For each condition, add an aliquot of the stock solution to the stressor medium and dilute with ACN to a final concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To separate vials, add 0.1 M HCl and 1 M HCl.

-

Base Hydrolysis: To separate vials, add 0.1 M NaOH and 1 M NaOH.

-

Oxidative Degradation: Add 3% H₂O₂.

-

Thermal Degradation: Store a vial of the solution (in ACN) in an oven at 60°C. A solid-state sample should also be stressed.

-

Photolytic Degradation: Expose a solution (in ACN) in a quartz cuvette to a photostability chamber. A control sample should be wrapped in foil.

-

-

Incubation: Store all solutions at room temperature (unless otherwise specified) and monitor over time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including a non-degraded control, using the stability-indicating analytical method described below.

Protocol for a Stability-Indicating Analytical Method

Due to the high reactivity of the acyl chloride, direct analysis by reverse-phase HPLC is not feasible. A derivatization approach is recommended to create a stable derivative that can be reliably quantified.[20][21]

Objective: To develop an HPLC-UV method for the simultaneous quantification of this compound (as its derivative) and its primary degradation product, 3-methylthiophene-2-carboxylic acid.

Derivatization Strategy: Reaction with anhydrous methanol to form the stable methyl ester derivative. Causality: Methanol is a simple nucleophile that rapidly and quantitatively converts the reactive acyl chloride to a stable methyl ester, which is ideal for chromatographic analysis. This also allows for the separation from the primary carboxylic acid degradant.

Step-by-Step Protocol:

-

Sample Preparation and Derivatization:

-

Pipette a known volume of the sample solution (from the forced degradation study or a stability sample) into a vial.

-

Add a 10-fold excess of anhydrous methanol.

-

Cap the vial and vortex for 1 minute. Allow to stand for 15 minutes at room temperature to ensure complete derivatization.

-

Dilute to the final target concentration with the mobile phase.

-

-

HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure the carboxylic acid is in its protonated form for better retention and peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-22 min: 30% B | A gradient elution is necessary to separate the more polar carboxylic acid from the less polar methyl ester derivative and other potential non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | UV at 254 nm | Thiophene derivatives typically have strong absorbance in this region. |

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity (peak purity analysis using a diode array detector), linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

-

Peak Identification: Identify the peaks for 3-methylthiophene-2-carboxylic acid and the methyl ester derivative of the parent compound by comparing their retention times with those of reference standards.

-

Mass Balance: In stability studies, the total amount of the drug (parent compound) and its degradation products should remain constant. A good mass balance (95-105%) provides confidence that all major degradation products are being detected.

-

Degradation Pathway Elucidation: For unknown peaks observed in the forced degradation studies, techniques like LC-MS/MS or GC-MS should be employed for structural elucidation.[22]

References

- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 12. Thiophene - Wikipedia [en.wikipedia.org]

- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

3-Methylthiophene-2-carbonyl chloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Methylthiophene-2-carbonyl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the material safety data for this compound (CAS No. 61341-26-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering insights into the causality behind handling protocols and emergency procedures. Our focus is on fostering a proactive safety culture through a comprehensive understanding of the material's chemical nature.

Chemical Identity and Physicochemical Properties

This compound is an acyl halide derivative of 3-methylthiophene. Its reactivity is dominated by the electrophilic carbonyl carbon and the lability of the chloride leaving group, which dictates its primary hazards and handling requirements.

| Property | Value | Source |

| CAS Number | 61341-26-2 | [1][2] |

| Molecular Formula | C₆H₅ClOS | [2][3] |

| Molecular Weight | 160.62 g/mol | [2][3] |

| Density | 1.314 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.586 | |

| Appearance | Light yellow liquid | |

| Boiling Point | ~120 °C | [4] |

Hazard Identification and GHS Classification

The primary hazard associated with this compound is its corrosive nature, a direct result of its reactivity with nucleophiles, particularly water. According to the Globally Harmonized System (GHS) as adopted by OSHA, it is classified as a hazardous chemical.[1]

Signal Word: Danger [1]

Core Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1]

-

H318: Causes serious eye damage. [1]

-

May cause respiratory irritation. [1]

-

EUH014: Reacts violently with water. [4]

The liberation of toxic gas upon contact with water is a critical secondary hazard.[1] The acyl chloride hydrolyzes to form hydrochloric acid (HCl) gas, which is corrosive and toxic upon inhalation. This reaction is vigorous and exothermic, adding to the danger.

Caption: GHS Hazard Pictograms and Associated Risks.

Proactive Handling and Storage Protocols

A self-validating safety protocol is built on preventing exposure by understanding and controlling the material's reactivity.

Storage

The primary directive for storage is moisture exclusion.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] A desiccator or a cabinet purged with an inert gas like nitrogen or argon is recommended for long-term storage.

-

Location: Store in a dedicated corrosives area, away from incompatible materials.[1][4]

-

Incompatible Materials: Keep away from water, strong oxidizing agents, and strong bases, as these can trigger violent reactions.[1][4]

Safe Handling and Dispensing Workflow

This protocol is designed to minimize aerosol generation and prevent all contact.

-

Preparation: Work must be conducted inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Dispensing:

-

Use only clean, dry glassware or compatible syringes.

-

When transferring, ground and bond containers to prevent static discharge.[5]

-

If weighing, perform the operation in the fume hood.

-

Keep the container sealed whenever not actively dispensing.

-

-

Post-Handling:

Emergency Response and First-Aid Measures

Immediate and correct action is critical in the event of an exposure. The corrosive nature of the compound and its reaction products necessitates rapid decontamination.

Caption: Emergency First-Aid Workflow for Exposure.

Detailed First-Aid Protocols

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Immediate medical attention is required because chemical burns may not be immediately apparent.[1]

-

Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[1] Removal of contact lenses should only be done by skilled personnel. Immediate medical attention is required.[1]

-

Inhalation: Move the exposed individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Immediate medical attention is required.

-

Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

While the compound itself is not highly flammable, its container may rupture upon heating. The primary fire-related hazard is its violent reaction with water and the thermal decomposition products.

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [4] Using water will exacerbate the situation by reacting with the material to produce corrosive and toxic hydrogen chloride gas.[1][4]

-

Specific Hazards: Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

The immediate priorities are to ensure personnel safety, prevent the spill from spreading, and avoid contact with water.

Caption: Logical Workflow for Minor Spill Response.

Protocol for a Minor Laboratory Spill:

-

Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear the full personal protective equipment as described in Section 3.2.[1]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Clean-up:

-

Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.

-

Do not expose the spill to water. [1]

-

Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1]

-

Wipe the area with a solvent-moistened cloth (e.g., isopropanol, ensuring no ignition sources are present), and place the cloth in the waste container.

-

Dispose of the waste through an approved waste disposal plant.[1]

-

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical class (acyl halide) and GHS classification, it is a corrosive material. The primary health effect is severe damage to tissues upon contact. Use of gastric lavage or emesis is contraindicated following ingestion due to the risk of perforation.[1] It is categorized for specific target organ toxicity (single exposure) affecting the respiratory system.[1] There is no information available on mutagenic, reproductive, or carcinogenic effects.[1]

-

Ecological Information: Data on the environmental impact is limited. It should not be released into the environment.[1] Due to its reactivity with water, it is expected to hydrolyze rapidly and not persist.

References

A Technical Guide to the Solubility of 3-Methylthiophene-2-carbonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiophene-2-carbonyl chloride is a crucial heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring stable storage. This in-depth technical guide synthesizes the known chemical properties of this compound with established principles of solubility to provide a comprehensive framework for its application. While quantitative solubility data is not extensively available in the public domain, this guide offers a reasoned analysis of its expected solubility profile, detailed protocols for its experimental determination, and critical safety and handling procedures.

Introduction: The Significance of this compound

This compound (C₆H₅ClOS, MW: 160.62 g/mol ) is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1][2] The presence of the reactive acyl chloride group makes it a versatile intermediate for introducing the 3-methylthiophene-2-carbonyl moiety into a wide array of molecules. This is particularly valuable in the synthesis of novel pharmaceutical agents and functional organic materials where the thiophene ring can modulate biological activity and electronic properties.

The efficiency of synthetic transformations involving this compound is intrinsically linked to its solubility in the reaction medium. Poor solubility can lead to low reaction rates, side product formation, and challenges in purification. Conversely, a well-chosen solvent can enhance reactivity, improve yields, and simplify downstream processing. This guide aims to provide the necessary insights for making informed decisions regarding solvent selection for this important chemical intermediate.

Physicochemical Properties and Inferred Solubility Profile